![molecular formula C16H19N5O2 B2659942 1,3-二甲基-N-{[5-(2-氧代吡咯烷-1-基)吡啶-3-基]甲基}-1H-吡唑-5-甲酰胺 CAS No. 2097862-15-0](/img/structure/B2659942.png)
1,3-二甲基-N-{[5-(2-氧代吡咯烷-1-基)吡啶-3-基]甲基}-1H-吡唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry and agriculture .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . Another common method involves the condensation of acetylacetone and hydrazine to give 3,5-dimethylpyrazole .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms. In the case of 3,5-dimethylpyrazole, there are two methyl groups attached to the carbon atoms at the 3rd and 5th positions .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including N-alkylation and O-alkylation . They can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
Pyrazoles are typically white solids that dissolve well in polar organic solvents . The exact physical and chemical properties of this specific compound would depend on its precise structure.科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have indicated that it can target and disrupt the function of proteins essential for tumor growth, making it a promising candidate for developing new cancer therapies .
Neuroprotective Agents
Research has explored the neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to modulate oxidative stress and inflammation in neural cells suggests it could help protect against neuronal damage and improve cognitive function .
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Diabetes Management
Research has indicated that this compound may have potential in managing diabetes. It can improve insulin sensitivity and reduce blood glucose levels, making it a promising candidate for developing new antidiabetic drugs.
These applications highlight the diverse potential of 1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Pyrrolidine in Drug Discovery A brief review of the biological potential of indole derivatives Synthesis and therapeutic potential of imidazole containing compounds
作用机制
安全和危害
The safety and hazards associated with a specific compound depend on its structure and properties. For example, 3,5-dimethylpyrazole has been labeled with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), and H373 (May cause damage to organs through prolonged or repeated exposure) .
属性
IUPAC Name |
2,5-dimethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-6-14(20(2)19-11)16(23)18-9-12-7-13(10-17-8-12)21-5-3-4-15(21)22/h6-8,10H,3-5,9H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPNFELNDQZWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

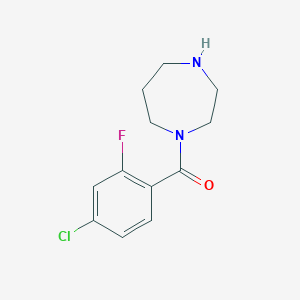
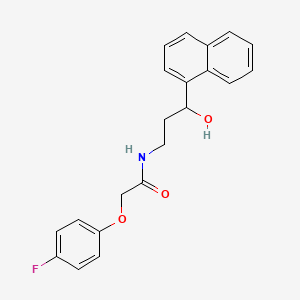
![N-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2659863.png)
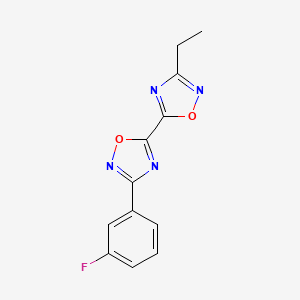
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2659866.png)
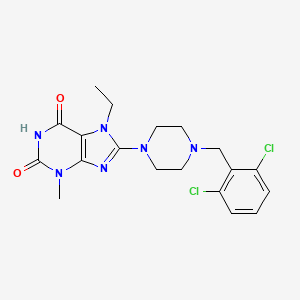
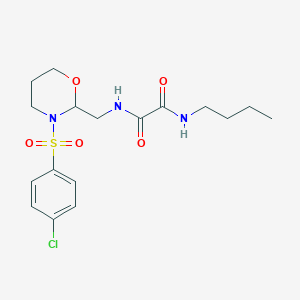
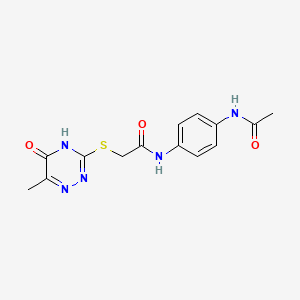

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2659875.png)
![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide](/img/structure/B2659877.png)
![2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2659878.png)
![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2659882.png)